molecular formula C15H24ClNO3 B2863831 5-Isobutyl-2-methyl-4-pyrrolidin-1-ylmethyl-furan-3-carboxylic acid CAS No. 435341-88-1

5-Isobutyl-2-methyl-4-pyrrolidin-1-ylmethyl-furan-3-carboxylic acid

Cat. No.: B2863831
CAS No.: 435341-88-1
M. Wt: 301.81
InChI Key: ZUPDPZNSHYTEKU-UHFFFAOYSA-N
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Description

5-Isobutyl-2-methyl-4-pyrrolidin-1-ylmethyl-furan-3-carboxylic acid (CAS: 435341-88-1) is a furan-based heterocyclic compound featuring a pyrrolidine-substituted methyl group at the 4-position, an isobutyl group at the 5-position, and a methyl group at the 2-position. Its molecular formula is C₁₅H₂₃NO₃, with a molecular weight of 265.35 g/mol .

Properties

IUPAC Name

2-methyl-5-(2-methylpropyl)-4-(pyrrolidin-1-ylmethyl)furan-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO3/c1-10(2)8-13-12(9-16-6-4-5-7-16)14(15(17)18)11(3)19-13/h10H,4-9H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALZKLDYJMQRCIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(O1)CC(C)C)CN2CCCC2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40963024
Record name 2-Methyl-5-(2-methylpropyl)-4-[(pyrrolidin-1-yl)methyl]furan-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40963024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

435341-88-1
Record name 2-Methyl-5-(2-methylpropyl)-4-[(pyrrolidin-1-yl)methyl]furan-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40963024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 5-Isobutyl-2-methyl-4-pyrrolidin-1-ylmethyl-furan-3-carboxylic acid involves multiple steps, typically starting with the formation of the furan ring followed by the introduction of the pyrrolidine moiety. The reaction conditions often require specific catalysts and reagents to ensure the correct formation of the desired product. Industrial production methods may involve optimizing these synthetic routes to increase yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

5-Isobutyl-2-methyl-4-pyrrolidin-1-ylmethyl-furan-3-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

5-Isobutyl-2-methyl-4-pyrrolidin-1-ylmethyl-furan-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Isobutyl-2-methyl-4-pyrrolidin-1-ylmethyl-furan-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to changes in cellular functions. The exact pathways and targets depend on the specific context in which the compound is used, and ongoing research aims to elucidate these mechanisms in greater detail .

Comparison with Similar Compounds

Analogous Furan Derivatives

The most structurally similar compounds are listed in the product catalog of Shanghai PI Chemicals Ltd. :

Compound ID Substituents (Position 4/5) Heterocyclic Group Molecular Formula Molecular Weight (g/mol) CAS Number
PI-19583 (Target) 4-(Pyrrolidin-1-ylmethyl), 5-Isobutyl Furan C₁₅H₂₃NO₃ 265.35 435341-88-1
PI-19581 4-(Pyrrolidin-1-ylmethyl), 5-tert-Butyl Furan C₁₅H₂₃NO₃ 265.35 435341-86-9
PI-19582 4-(Morpholin-4-ylmethyl), 5-Isobutyl Furan C₁₅H₂₃NO₄ 281.35 435341-87-0

Key Observations :

  • Polarity : The morpholine substituent in PI-19582 introduces an additional oxygen atom, enhancing polarity and hydrogen-bonding capacity compared to the pyrrolidine group in PI-19583. This may influence solubility and pharmacokinetic properties.
  • Molecular Weight : The morpholine analog (PI-19582) has a higher molecular weight (281.35 vs. 265.35) due to the oxygen atom in its structure.

Thiophene-Based Analog

A structurally related compound, 5-isopropyl-4-methyl-2-(1H-pyrrol-1-yl)thiophene-3-carboxylic acid (CAS: 952959-50-1), replaces the furan core with a thiophene ring .

Property 5-Isobutyl-2-methyl-4-pyrrolidin-1-ylmethyl-furan-3-carboxylic Acid 5-Isopropyl-4-methyl-2-(1H-pyrrol-1-yl)thiophene-3-carboxylic Acid
Core Heterocycle Furan (Oxygen-containing) Thiophene (Sulfur-containing)
Substituents 5-Isobutyl, 4-Pyrrolidinylmethyl 5-Isopropyl, 4-Methyl, 2-Pyrrolyl
Molecular Formula C₁₅H₂₃NO₃ C₁₄H₁₇NO₂S
Key Functional Groups Carboxylic Acid, Pyrrolidine Carboxylic Acid, Pyrrole

Key Observations :

  • Lipophilicity : Thiophene derivatives generally exhibit higher lipophilicity than furan analogs due to sulfur’s lower electronegativity, which may enhance membrane permeability.
  • Substituent Effects : The isopropyl group in the thiophene analog is less bulky than the isobutyl group in the target compound, possibly reducing steric constraints.

Research Findings and Implications

Pharmacological Potential

  • The thiophene analog’s sulfur atom may confer distinct metabolic stability compared to furan-based compounds .

Q & A

What are the established synthetic routes for 5-isobutyl-2-methyl-4-pyrrolidin-1-ylmethyl-furan-3-carboxylic acid, and how do reaction conditions influence yield?

Basic Research Focus
The compound is synthesized via multi-step protocols involving furan ring functionalization and pyrrolidine substitution. A common approach includes:

  • Step 1 : Condensation of a substituted furan-3-carboxylic acid precursor with isobutyl and methyl groups under acidic conditions.
  • Step 2 : Introduction of the pyrrolidine moiety via reductive amination or nucleophilic substitution, requiring catalysts like palladium or nickel .
  • Step 3 : Purification via column chromatography or recrystallization using DMF/acetic acid mixtures .
    Key Variables : Solvent polarity (e.g., DCM/DMF mixtures), temperature (reflux at 80–100°C), and stoichiometric ratios of reagents (e.g., 1.1:1 molar ratio of amine to furan precursor) critically affect yields (reported 60–75%) .

How can researchers validate the structural integrity of this compound and its intermediates?

Basic Research Focus
Structural characterization requires a combination of spectroscopic and chromatographic methods:

  • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., pyrrolidine-CH₂ at δ ~3.2 ppm, furan protons at δ ~6.5–7.0 ppm) .
  • HPLC-MS : Purity assessment (>98%) and molecular ion detection ([M+H]+ at m/z 266.35) .
  • X-ray crystallography : For resolving stereochemical ambiguities in crystalline derivatives .

What strategies are employed to study structure-activity relationships (SAR) for this compound in medicinal chemistry?

Advanced Research Focus
SAR studies focus on:

  • Pyrrolidine substitution : Replacing pyrrolidine with morpholine (as in analog C₁₅H₂₃NO₄, CAS 435341-87-0) to modulate lipophilicity and binding affinity .
  • Isobutyl chain modification : Shortening or branching the chain to assess steric effects on target interactions.
  • Bioisosteric replacement : Substituting the furan ring with pyrazole or thiophene to evaluate metabolic stability .
    Methodology : Comparative assays (e.g., enzyme inhibition, cytotoxicity) paired with computational docking (using PubChem CID data) .

How can researchers optimize the synthesis of derivatives with enhanced solubility or stability?

Advanced Research Focus
Derivative optimization involves:

  • Solubility : Introducing polar groups (e.g., hydroxyl, carboxylate) at the 4-position via alkylation or ester hydrolysis .
  • Stability : Adjusting pH during synthesis (pH 6–8) to prevent furan ring degradation.
  • Protecting groups : Using tert-butyl esters (e.g., tert-butyl 4-{[...]}-piperazine-1-carboxylate) to stabilize reactive intermediates .

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